2-Oxopyrrolidine-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxopyrrolidine-1-carbohydrazide is a chemical compound with the molecular formula C5H9N3O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopyrrolidine-1-carbohydrazide typically involves the reaction of pyrrolidine derivatives with hydrazine or its derivatives. One common method includes the reaction of 2-oxopyrrolidine-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then cyclized to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopyrrolidine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the pyrrolidine ring .
Scientific Research Applications
2-Oxopyrrolidine-1-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxopyrrolidine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features but different functional groups.
Pyrrolidine-2,5-dione: A compound with two oxo groups, offering different reactivity and applications.
Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activities.
Uniqueness: 2-Oxopyrrolidine-1-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and other bioactive molecules .
Properties
Molecular Formula |
C5H9N3O2 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-oxopyrrolidine-1-carbohydrazide |
InChI |
InChI=1S/C5H9N3O2/c6-7-5(10)8-3-1-2-4(8)9/h1-3,6H2,(H,7,10) |
InChI Key |
XXEHTIFQRJRRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.